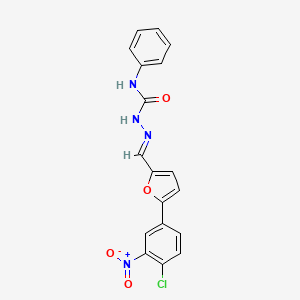

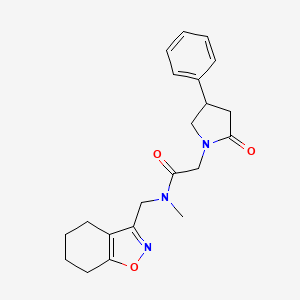

5-(4-chloro-3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Semicarbazone derivatives, including those derived from 5-nitro-2-furaldehyde, have been extensively studied for their potential applications in medicinal chemistry due to their notable biological activities. These activities range from antimicrobial to antitrypanosomal effects. For instance, semicarbazone derivatives prepared from 5-nitro-2-furaldehyde have shown promise as antitrypanosomal agents, indicating the potential utility of these compounds in treating infectious diseases (Cerecetto et al., 2000).

Synthesis Analysis

The synthesis of semicarbazone derivatives typically involves the reaction of an aldehyde or ketone with semicarbazide. For example, novel semicarbazone derivatives have been synthesized from 5-nitro-2-furaldehyde, demonstrating the chemical flexibility and the potential for structural modifications to enhance biological activity (Cerecetto et al., 1998).

Molecular Structure Analysis

The molecular structure of semicarbazone derivatives is characterized by the presence of a semicarbazone moiety, which significantly influences the compound's biological and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used to determine the structure and configuration of these compounds. For instance, structural analysis of nickel(II), palladium(II), and copper(II) complexes with semicarbazone derivatives has been performed, providing insights into their molecular configurations (Ilies et al., 2013).

Chemical Reactions and Properties

Semicarbazone derivatives participate in various chemical reactions, primarily due to the reactivity of the semicarbazone group. These reactions include forming complexes with metals, which can significantly alter their chemical and biological properties. Research has demonstrated the formation of complexes between semicarbazone derivatives and metals like rhenium(V), indicating the versatility of these compounds in forming coordination complexes with potential applications in medicinal chemistry (Otero et al., 2003).

Physical Properties Analysis

The physical properties of semicarbazone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure and polymorphism of 5-nitrofurazone, a known semicarbazone derivative, have been studied to understand its solid-state properties and stability (Pogoda et al., 2016).

科学的研究の応用

Antimicrobial Activity

Research has shown that derivatives of hydrazone, such as those synthesized from nitrofuran systems, demonstrate significant antimicrobial activity. These derivatives have been found effective against various Gram-positive bacteria and exhibit tuberculostatic activity. Particularly, derivatives containing nitrofuran systems, similar in structure to 5-(4-chloro-3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, show promise as antimicrobial drugs and in anti-tuberculosis drug development (Gobis et al., 2022).

Antiparasitic Properties

Thiosemicarbazones derived from nitrofuran compounds have shown potent antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas' disease. This activity is attributed to the presence of nitro groups in the molecules, which enhances their effectiveness. The derivatives are also notable for not inducing apoptosis in platelets or monocytes, nor triggering platelet activation, making them potential candidates for Chagas' disease therapy (Moreno-Rodríguez et al., 2014).

Antitumor Activity

Nitrofuranylhydrazone compounds, including phenylhydrazone derivatives of 5-nitro-2-furaldehyde, have been investigated for their antitumor properties. These compounds have shown increased antitumor activity with increased electron deficiency in the aromatic ring. This suggests a potential mechanism of action involving drug reduction, offering a pathway for developing antibacterial and antitumor agents (Newman et al., 1982).

特性

IUPAC Name |

1-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O4/c19-15-8-6-12(10-16(15)23(25)26)17-9-7-14(27-17)11-20-22-18(24)21-13-4-2-1-3-5-13/h1-11H,(H2,21,22,24)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTJXBYKSIDGHD-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)

![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)

![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)